Obestatin
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Overview
Description
Obestatin is a 23-amino acid peptide hormone that was first isolated from the stomach of rats in 2005. It is derived from the same precursor as ghrelin, known as preproghrelin. Unlike ghrelin, which stimulates appetite, this compound is believed to suppress food intake and regulate energy balance. The name “this compound” is derived from the Latin words “obedere” (to devour) and “statin” (to suppress), reflecting its role in appetite regulation .
Mechanism of Action
Target of Action
Obestatin, a 23-amino-acid peptide, is derived from the preproghrelin precursor . It primarily targets the GPR39 receptor, a ghrelin and motilin family receptor . This receptor is involved in transducing signals in skeletal muscle . This compound also targets proteins and transcription factors similar to ghrelin, such as FoxO family members, which are crucial for salvaging skeletal muscle atrophy . Additionally, it has been postulated that this compound may interact with incretin receptors, such as the glucagon-like peptide-1 receptor (GLP-1R) .
Mode of Action
This compound interacts with its primary target, the GPR39 receptor, to transduce signals in skeletal muscle . It also influences the downstream signaling of GHS-R or interacts with a heterodimer of GHS-R . At 10 nM, this compound inhibits glucose-induced insulin secretion, while at 1 nM, it potentiates the insulin response to glucose, arginine, and tolbutamide .
Biochemical Pathways
This compound plays a role in various physiological processes, including appetite regulation, energy balance, and glucose homeostasis . It opposes the actions of ghrelin, which are growth hormone secretion and increased appetite . This compound also upregulates GLP-1R expression and increases beta-cell survival .
Result of Action
This compound has multiple physiological functions, including appetite regulation . It was originally obtained from the gastric mucosa in rats, but subsequent studies showed that it could be expressed in various tissues and had different effects in various organs and tissues . It has been associated with a variety of biological functions such as feeding, drinking, incretion, memory, and sleep, and with neuropsychiatric manifestations .
Biochemical Analysis
Biochemical Properties
Obestatin interacts with various enzymes, proteins, and other biomolecules. It has been found to bind to crude plasma membrane preparation of rat jejunum with high affinity
Cellular Effects
This compound has been reported to inhibit food and water intake, body weight gain, and gastrointestinal motility . It also mediates promotion of cell survival and prevention of apoptosis . This compound-induced increases in beta cell mass, enhanced adipogenesis, and improved lipid metabolism have been noted along with up-regulation of genes associated with beta cell regeneration, insulin production, and adipogenesis .
Molecular Mechanism
The molecular mechanism of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, at 10 nM, this compound inhibited glucose-induced insulin secretion, while at 1 nM, it potentiated the insulin response to glucose, arginine, and tolbutamide .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are still being studied. It is known that this compound has a short biological half-life and is rapidly degraded .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with various transporters or binding proteins .
Subcellular Localization
It is known that this compound can be expressed in various tissues and has different effects in various organs and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: Obestatin can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate peptide bond formation. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification and quality control processes. Advances in peptide synthesis technology have enabled the efficient production of this compound with high purity and yield. The use of automated peptide synthesizers and optimized reaction conditions has further streamlined the production process .
Chemical Reactions Analysis
Types of Reactions: Obestatin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to study its structure-function relationships and enhance its stability and bioactivity.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or iodine can be used to introduce disulfide bonds in this compound, stabilizing its three-dimensional structure.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can break disulfide bonds, allowing for the study of the peptide’s linear form.
Substitution: Amino acid substitutions can be introduced using site-directed mutagenesis to investigate the role of specific residues in this compound’s function
Major Products Formed: The major products formed from these reactions include various analogs and derivatives of this compound, which are used in research to understand its biological activity and potential therapeutic applications .
Scientific Research Applications
Obestatin has been extensively studied for its diverse biological functions and potential therapeutic applications:
Chemistry: this compound analogs are used to study peptide chemistry, including structure-activity relationships and peptide-receptor interactions.
Biology: this compound plays a role in regulating appetite, energy balance, and gastrointestinal motility. .
Medicine: this compound has potential therapeutic applications in treating metabolic disorders such as obesity and type 2 diabetes. .
Industry: this compound and its analogs are used in the development of peptide-based therapeutics and diagnostic tools
Comparison with Similar Compounds
- Ghrelin
- Motilin
- Glucagon-like peptide 1 (GLP-1)
- Peptide YY (PYY)
Properties
CAS No. |
869705-22-6 |
---|---|
Molecular Formula |
C114H174N34O31 |
Molecular Weight |
2516.8 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C114H174N34O31/c1-12-60(8)93(146-90(157)54-128-111(177)92(59(6)7)147-109(175)81(50-91(158)159)143-108(174)78(46-65-25-17-14-18-26-65)144-110(176)83-29-22-42-148(83)113(179)63(11)132-105(171)80(49-87(120)154)139-97(163)69(116)45-64-23-15-13-16-24-64)112(178)137-71(27-19-20-40-115)101(167)140-76(44-58(4)5)106(172)145-82(55-149)99(165)127-52-88(155)130-61(9)95(161)134-72(34-37-84(117)151)103(169)141-77(47-66-30-32-68(150)33-31-66)107(173)136-73(35-38-85(118)152)102(168)135-74(36-39-86(119)153)104(170)142-79(48-67-51-124-56-129-67)98(164)126-53-89(156)133-70(28-21-41-125-114(122)123)100(166)131-62(10)96(162)138-75(94(121)160)43-57(2)3/h13-18,23-26,30-33,51,56-63,69-83,92-93,149-150H,12,19-22,27-29,34-50,52-55,115-116H2,1-11H3,(H2,117,151)(H2,118,152)(H2,119,153)(H2,120,154)(H2,121,160)(H,124,129)(H,126,164)(H,127,165)(H,128,177)(H,130,155)(H,131,166)(H,132,171)(H,133,156)(H,134,161)(H,135,168)(H,136,173)(H,137,178)(H,138,162)(H,139,163)(H,140,167)(H,141,169)(H,142,170)(H,143,174)(H,144,176)(H,145,172)(H,146,157)(H,147,175)(H,158,159)(H4,122,123,125)/t60-,61-,62-,63-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,92-,93-/m0/s1 |
InChI Key |
OJSXICLEROKMBP-FFUDWAICSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CNC=N2)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=CC=C5)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC=N2)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N |
sequence |
FNAPFDVGIKLSGAQYQQHGRAL |
Origin of Product |
United States |
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